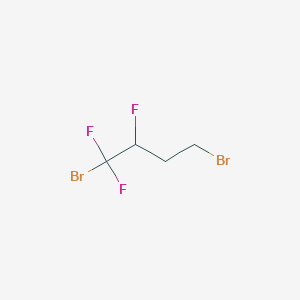

1,4-Dibromo-1,1,2-trifluorobutane

Description

Contextualizing 1,4-Dibromo-1,1,2-trifluorobutane within Halogenated Organic Chemistry

Halogenated organic compounds, particularly those containing fluorine and bromine, are fundamental in various fields of chemical science. nih.gov The presence of halogen atoms in an alkane backbone significantly alters its physical and chemical properties compared to its non-halogenated counterpart. sigmaaldrich.com The high electronegativity of fluorine, for instance, can influence the acidity of nearby protons and create strong, polarized carbon-fluorine bonds. nih.gov Bromine, being a good leaving group, provides reactive sites for nucleophilic substitution and elimination reactions.

This compound is a member of the haloalkane family, which are compounds where one or more hydrogen atoms in an alkane have been replaced by halogens. nih.govnist.gov These compounds are widely utilized as solvents, refrigerants, and, most importantly, as versatile intermediates in organic synthesis. sigmaaldrich.comnih.gov The strategic placement of both bromine and fluorine atoms in this compound provides multiple reactive centers, allowing for a range of chemical transformations.

Significance of this compound as a Synthetic Building Block

The primary significance of this compound in chemical research lies in its potential as a synthetic building block. Its bifunctional nature, with bromine atoms at both ends of the carbon chain, allows for the construction of larger, more complex molecules through sequential or simultaneous reactions.

A key application for structurally similar compounds is in the synthesis of fluorinated olefins. For example, the related compound 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (B1584429) is used in the preparation of 4-bromo-1,1,2-trifluoro-1-butene (B151897). researchgate.net This butene derivative is a valuable intermediate in the production of pesticides, pharmaceuticals, and advanced materials. researchgate.net This suggests that this compound could similarly serve as a precursor to valuable fluorinated synthons through dehalogenation or dehydrohalogenation reactions.

The presence of the trifluorinated ethyl group at one end of the molecule is particularly noteworthy. The incorporation of fluorine-containing moieties is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. Therefore, this compound can be considered a carrier of a fluorinated fragment that can be introduced into larger molecular scaffolds. The two bromine atoms offer handles for chemists to attach this fluorinated segment to other molecules, potentially leading to the development of novel bioactive compounds or advanced materials.

While specific, peer-reviewed research detailing the extensive use of this compound is not abundant, its structural features strongly indicate its utility for chemists engaged in the synthesis of novel fluorinated organic compounds. The differential reactivity of the C-Br bonds could potentially be exploited to achieve selective transformations, further enhancing its value as a specialized building block in organic synthesis.

Properties

IUPAC Name |

1,4-dibromo-1,1,2-trifluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2F3/c5-2-1-3(7)4(6,8)9/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPJUIZHZWFYLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(F)(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382640 | |

| Record name | 1,4-dibromo-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155957-57-6 | |

| Record name | 1,4-dibromo-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of 1,4 Dibromo 1,1,2 Trifluorobutane

Direct Synthetic Pathways to 1,4-Dibromo-1,1,2-trifluorobutane

Direct methods offer a more streamlined approach to obtaining the target compound.

One of the primary methods for synthesizing this compound involves the addition of hydrogen bromide (HBr) to 4-Bromo-1,1,2-trifluoro-1-butene (B151897). molbase.com This reaction typically proceeds via a radical mechanism, particularly in the presence of peroxides or other radical initiators.

The addition of HBr to 4-Bromo-1,1,2-trifluoro-1-butene under radical conditions follows an anti-Markovnikov regioselectivity. chemistryscore.comlibretexts.orgmasterorganicchemistry.com This means the bromine atom adds to the carbon of the double bond that is less substituted, while the hydrogen atom adds to the more substituted carbon. libretexts.orgyoutube.com This regioselectivity is dictated by the formation of the more stable radical intermediate during the reaction mechanism. masterorganicchemistry.comyoutube.com

The process is initiated by the homolytic cleavage of a peroxide initiator (ROOR) by heat or light, which then abstracts a hydrogen atom from HBr to generate a bromine radical. libretexts.orgmasterorganicchemistry.com This bromine radical then adds to the double bond of the alkene, creating a carbon radical at the more substituted position. masterorganicchemistry.com The resulting carbon radical then abstracts a hydrogen atom from another molecule of HBr to form the final product and regenerate a bromine radical, thus propagating the chain reaction. masterorganicchemistry.com

Precursor Synthesis and Elaboration Leading to this compound

The synthesis of the key precursor, 4-Bromo-1,1,2-trifluoro-1-butene, is a critical step. google.com

Dehalogenation reactions are commonly employed to produce the necessary fluorinated alkene intermediates.

A prevalent method for synthesizing 4-Bromo-1,1,2-trifluoro-1-butene involves the dehalogenation of a precursor like 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (B1584429) using a dehalogenation agent. google.compatsnap.com Zinc is a frequently used metal for this purpose. google.comnih.govnih.gov The reaction is often carried out in a solvent, and the use of water as a solvent has been shown to be effective, offering advantages such as high yield and a simple separation process. google.com The reaction temperature is typically maintained between 50 and 80°C. patsnap.com The molar ratio of the reactants can be optimized to improve the yield. patsnap.com In some cases, the addition of an amine salt can facilitate the dehalogenation process. nih.gov

| Precursor | Dehalogenating Agent | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1,4-dibromo-2-chloro-1,1,2-trifluorobutane | Zinc | Water | 50-60 | 180 | 82.7 |

| 1,4-dibromo-2-chloro-1,1,2-trifluorobutane | Zinc | Water | 60-70 | 30 | 85.2 |

| 1,4-dibromo-2-chloro-1,1,2-trifluorobutane | Zinc | Water | 70-80 | 60 | 86.1 |

Halogenation and Related Addition Reactions to Fluoroalkenes for Precursor Formation

The formation of this compound is directly achievable from the precursor 4-bromo-1,1,2-trifluoro-1-butene. This section details the critical step of adding hydrogen bromide (HBr) across the carbon-carbon double bond of this fluoroalkene. The regioselectivity of this addition is paramount and can be controlled to favor the desired 1,4-dibromo product by manipulating the reaction conditions to follow either an ionic or a free-radical mechanism.

Ionic Halogenation Mechanisms and Product Distributions

The ionic addition of hydrogen bromide to an unsymmetrical alkene, such as 4-bromo-1,1,2-trifluoro-1-butene, typically follows Markovnikov's rule. chemguide.co.ukmasterorganicchemistry.com This rule states that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that already has the greater number of hydrogen atoms. chemguide.co.uk The mechanism proceeds through the formation of a carbocation intermediate.

In the case of 4-bromo-1,1,2-trifluoro-1-butene (CH2=C(F)CH2CH2Br), the electrophilic addition of HBr would involve the protonation of the double bond to form a carbocation. The stability of the resulting carbocation dictates the final product distribution. The addition of the proton to the C1 carbon (the CH2 group) would result in a secondary carbocation at C2, which is stabilized by the adjacent fluorine atom through resonance. Conversely, the addition of the proton to C2 would lead to a primary carbocation at C1, which is less stable.

Therefore, the reaction pathway favoring the more stable secondary carbocation is preferred. The subsequent attack of the bromide ion (Br-) on this carbocation at C2 would lead to the formation of 2,4-dibromo-1,1,2-trifluorobutane. To obtain the target molecule, this compound, an anti-Markovnikov addition is required.

Free-Radical Halogenation Techniques

To achieve the anti-Markovnikov addition of HBr to 4-bromo-1,1,2-trifluoro-1-butene and synthesize this compound, a free-radical mechanism is employed. chemistryscore.commasterorganicchemistry.com This is often referred to as the "peroxide effect" because the reaction is initiated by the presence of peroxides (ROOR), which generate radicals upon heating or exposure to UV light. chemistryscore.commasterorganicchemistry.com

The mechanism proceeds in three main stages: initiation, propagation, and termination.

Initiation:

The weak oxygen-oxygen bond of the peroxide homolytically cleaves to form two alkoxy radicals (RO•).

The alkoxy radical then abstracts a hydrogen atom from HBr to form an alcohol (ROH) and a bromine radical (Br•). masterorganicchemistry.com

Propagation:

The bromine radical adds to the double bond of 4-bromo-1,1,2-trifluoro-1-butene. This addition occurs at the carbon atom that results in the formation of the most stable carbon radical. In this case, the bromine radical adds to the C1 carbon, leading to a more stable secondary radical at C2.

The resulting carbon radical then abstracts a hydrogen atom from another molecule of HBr, forming the desired product, this compound, and regenerating a bromine radical, which can continue the chain reaction. chemistryscore.commasterorganicchemistry.com

Termination: The chain reaction is terminated by the combination of any two radicals in the reaction mixture. chemistryscore.com

The regioselectivity of the free-radical addition is opposite to that of the ionic addition, leading to the formation of the anti-Markovnikov product. This is because the bromine radical, rather than a proton, is the initial species that adds to the alkene, and it adds in a way that produces the most stable radical intermediate. chemistryscore.commasterorganicchemistry.com

A known synthetic route to the precursor 4-bromo-1,1,2-trifluoro-1-butene involves the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane using a dehalogenating agent like zinc powder in water. patsnap.comgoogle.com The reaction conditions and yields for this precursor synthesis are summarized in the table below.

| Parameter | Embodiment 1 patsnap.com | Embodiment 2 patsnap.com | Embodiment 3 patsnap.com |

| Starting Material | 1,4-dibromo-2-chloro-1,1,2-trifluorobutane | 1,4-dibromo-2-chloro-1,1,2-trifluorobutane | 1,4-dibromo-2-chloro-1,1,2-trifluorobutane |

| Reagent | Zinc Powder | Zinc Powder | Zinc Powder |

| Solvent | Water | Water | Water |

| Temperature (°C) | 50-60 | 60-70 | 70-80 |

| Reaction Time (h) | 3 | 0.5 | 1 |

| Crude Product (g) | 24.2 | 24.5 | 24.7 |

| Purity (%) | 96.8 | 98.6 | 98.9 |

| Yield (%) | 82.7 | 85.2 | 86.1 |

Chemical Reactivity and Mechanistic Investigations of 1,4 Dibromo 1,1,2 Trifluorobutane

Overview of Key Reaction Classes

The reactivity of polyhalogenated alkanes like 1,4-dibromo-1,1,2-trifluorobutane can be categorized into several key reaction classes. These include elimination, nucleophilic substitution, rearrangement, and addition reactions, which are often used to synthesize a variety of organic compounds. ncert.nic.inic.ac.uk

Elimination Reactions

Elimination reactions, particularly dehalogenation, are a characteristic feature of vicinal dihalides (compounds with halogens on adjacent carbons) and can also occur in compounds with halogens on nearby carbons. publish.csiro.austackexchange.com In the case of compounds structurally similar to this compound, these reactions typically lead to the formation of alkenes. vaia.com

Dehalogenation is often accomplished using reducing agents, with zinc metal being a common choice. stackexchange.comvaia.com The reaction involves the removal of both halogen atoms and the formation of a carbon-carbon double bond. vaia.com The mechanism for zinc-mediated dehalogenation is thought to proceed through the oxidative insertion of zinc into a carbon-halogen bond, forming an organozinc intermediate which then eliminates the second halide. stackexchange.com Other reagents, such as magnesium in ether and iodide ions, can also effect the transformation of vicinal dihalides to olefins. stackexchange.comacs.org

The stereochemistry of elimination reactions is highly dependent on the mechanism. libretexts.org E2 (bimolecular elimination) reactions, for instance, often proceed via an anti-periplanar arrangement of the departing groups, meaning the stereochemistry of the starting material dictates the stereochemistry (E/Z) of the resulting alkene. libretexts.orgrsc.org E1 (unimolecular elimination) reactions, which proceed through a carbocation intermediate, typically lead to the more thermodynamically stable alkene isomer due to free rotation around the single bond in the intermediate. libretexts.org

Nucleophilic Substitution Reactions

The carbon-bromine bonds in this compound are polarized, with the carbon atoms bearing a partial positive charge, making them susceptible to attack by nucleophiles. pw.live Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. ncert.nic.instudymind.co.uk

These reactions can proceed through two primary mechanisms:

SN2 (Substitution Nucleophilic Bimolecular): This is a single-step mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. pw.live It is favored for unhindered (primary) halides. The structure of this compound contains a primary C-Br bond (at C4), which would be expected to react via an SN2 pathway. pw.livestudymind.co.uk

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. ncert.nic.inpw.live This pathway is favored for tertiary halides due to the stability of the resulting carbocation. The secondary C-Br bond (at C1) in this compound could potentially undergo SN1 reaction, especially in polar protic solvents. ncert.nic.instudymind.co.uk

Common nucleophiles used in these reactions include hydroxide (B78521) (to form alcohols), cyanide (to form nitriles and extend the carbon chain), and ammonia (B1221849) (to form amines). studymind.co.uk The presence of fluorine atoms on the same and adjacent carbons to one of the bromine atoms can significantly reduce the reactivity of that C-Br bond towards nucleophilic attack. libretexts.org

Rearrangement Pathways

In reactions involving polyhalogenated compounds, particularly during addition reactions to alkenes or subsequent transformations, rearrangement of intermediates can occur. A significant pathway involves the participation of a neighboring halogen atom, leading to rearranged products. dtic.mil

Studies on the halogenation of related 4-halo-1,1,2-trifluorobut-1-enes show that the initially formed three-membered halonium ion can rearrange to a more stable five-membered ring intermediate. dtic.mildtic.mil This occurs when the halogen at the 4-position acts as an internal nucleophile, attacking one of the carbons of the three-membered ring. The stability of the resulting five-membered cyclic halonium ion relative to the initial three-membered ring and open-chain carbocations drives this rearrangement. dtic.mil This type of neighboring group participation is a key mechanistic pathway that can lead to products with a different connectivity than expected from a simple addition or substitution.

Addition Reactions

While this compound is a saturated alkane, addition reactions are fundamental to the synthesis of its precursors and related polyhalogenated compounds. The addition of halogens (e.g., Cl₂, Br₂) and interhalogens (e.g., BrCl, IBr) to fluorinated alkenes is a primary method for preparing such molecules. dtic.milbeilstein-journals.org

For example, the reaction of halogens with 4-halo-1,1,2-trifluorobut-1-enes has been studied in detail. dtic.mil These electrophilic addition reactions proceed via a halonium ion intermediate. The subsequent attack by a halide ion opens the ring to yield the final di- or tri-halogenated butane (B89635) product. The regiochemistry and stereochemistry of the addition are controlled by the structure of the intermediate halonium ion. dtic.mildtic.mil

Detailed Mechanistic Elucidation

Understanding the intermediates formed during reactions is crucial for predicting product outcomes. In the reactions of halogenated butenes that lead to compounds like this compound, halonium ions play a central role.

Halonium Ion Intermediates and Neighboring Group Participation in Related Reactions

The electrophilic addition of halogens to an alkene, such as a fluorinated butene, typically proceeds through a cyclic three-membered intermediate known as a halonium ion. dtic.mil However, in substrates containing a halogen atom at a position suitable for intramolecular reaction, this initial intermediate can undergo further transformation.

In a study involving the reaction of halogens (Cl₂, Br₂) and interhalogens (BrCl, IBr) with 4-X-1,1,2-trifluorobut-1-enes (where X = Cl, Br, or I), the potential for rearrangement via neighboring group participation was investigated. dtic.mildtic.mil The initial electrophilic attack forms a three-membered halonium ion. This ion can then either be opened by an external halide ion or undergo an intramolecular rearrangement where the halogen at the C-4 position attacks to form a five-membered cyclic halonium ion.

Quantum chemical calculations revealed the relative stabilities of the intermediates. dtic.mil It was found that for the reaction of chlorine with 4-bromo-1,1,2-trifluorobut-1-ene, the five-membered ring intermediate is significantly more stable (by 22.1 kcal/mol) than an open-chain carbocation. dtic.mil This thermodynamic preference drives the rearrangement.

Experimentally, the reaction of Cl₂ with 4-bromo-1,1,2-trifluorobut-1-ene yielded a small percentage of a rearranged product, confirming that this pathway is active, albeit minor in this specific case. dtic.mil In contrast, when the C-4 substituent was chlorine, no rearranged products were observed upon reaction with bromine or interhalogens, indicating that the chlorine at C-4 does not effectively participate as a neighboring group in these specific reactions. dtic.mil

The table below summarizes the product distributions from the reaction of various halogens with 4-chloro-1,1,2-trifluorobut-1-ene, illustrating the outcomes of competing reaction pathways.

| Run | Reagent | Solvent | Product 1 (Structure) | Product 2 (Structure) | Product Ratio (1:2) | Rearranged Product Observed? |

|---|---|---|---|---|---|---|

| 1 | Cl₂ | CH₂Cl₂ | 1,2,4-trichloro-1,1,2-trifluorobutane | - | - | No |

| 2 | Br₂ | CH₂Cl₂ | 1,2-dibromo-4-chloro-1,1,2-trifluorobutane | - | - | No |

| 3 | BrCl | CH₂Cl₂ | 1-bromo-2,4-dichloro-1,1,2-trifluorobutane | 2-bromo-1,4-dichloro-1,1,2-trifluorobutane | 1.0 : 0.2 | No |

| 4 | IBr | CH₂Cl₂ | 1-bromo-4-chloro-2-iodo-1,1,2-trifluorobutane | 2-bromo-4-chloro-1-iodo-1,1,2-trifluorobutane | 1.0 : 0.8 | No |

This detailed mechanistic work highlights the complex interplay of electronic effects, intermediate stability, and neighboring group participation in determining the final products of reactions involving polyhalogenated aliphatic compounds.

Role of Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly governed by steric and electronic factors originating from its halogen substituents. The trifluoromethyl group at the C-1 position exerts a powerful electron-withdrawing effect, which polarizes the C-Br bond at this position, making it more susceptible to nucleophilic attack or reduction. Conversely, the bromine atom at the C-4 position is in a more sterically accessible and less electronically influenced environment, resembling that of a primary alkyl bromide. This disparity in the electronic environment of the two bromine atoms is a key determinant in the regioselectivity of its reactions.

Stereochemical Aspects of Transformations

The presence of a chiral center at the C-2 position of this compound introduces stereochemical considerations into its reactions. nih.gov Transformations occurring at or adjacent to this stereocenter can proceed with either retention or inversion of configuration, depending on the reaction mechanism. For instance, reactions that proceed through an S(_N)2 mechanism are expected to result in an inversion of the stereochemistry at the C-2 position. The specific stereochemical outcome is highly dependent on the nature of the attacking reagent, the solvent, and the reaction conditions.

Catalytic and Reagent-Specific Transformations

The transformation of this compound is highly dependent on the choice of catalyst or reagent, which can direct the reaction towards specific products.

Metal-Mediated Transformations (e.g., Zinc)

Zinc-mediated reactions of this compound are of particular interest. The use of zinc dust can induce a reductive cyclization, leading to the formation of fluorinated cyclobutane (B1203170) derivatives. This transformation is believed to proceed through an organozinc intermediate. The reaction is initiated by the oxidative addition of zinc to the more reactive C-Br bond, followed by an intramolecular nucleophilic displacement of the second bromide.

Table 1: Zinc-Mediated Cyclization of this compound

| Reactant | Reagent | Product |

| This compound | Zinc | 1,1,2-Trifluorocyclobutane |

Peroxide-Initiated Reactions

In the presence of peroxides, this compound can undergo free-radical reactions. The peroxide initiator, upon thermal or photochemical decomposition, generates radicals that can abstract a bromine atom from the dibromide, initiating a radical chain reaction. The regioselectivity of the initial bromine abstraction is influenced by the relative stability of the resulting carbon-centered radicals. These radical intermediates can then participate in addition reactions with various substrates, such as alkenes, to form new carbon-carbon bonds.

Organometallic Reagent Interactions (e.g., Grignard, Organolithium)

The interaction of this compound with organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) can lead to different outcomes. These strong nucleophiles can either displace one or both of the bromine atoms through a nucleophilic substitution pathway or induce elimination reactions. The formation of a Grignard reagent from this compound itself is challenging due to the high reactivity of the C-Br bonds and the potential for intramolecular reactions. However, reaction with an external Grignard or organolithium reagent typically results in the substitution of the bromine atoms with the organic group from the reagent.

Table 2: Reactions with Organometallic Reagents

| Reactant | Reagent | Potential Products |

| This compound | Grignard Reagent (RMgX) | 1-Bromo-4-alkyl-1,1,2-trifluorobutane, 1,4-Dialkyl-1,1,2-trifluorobutane |

| This compound | Organolithium Reagent (RLi) | 1-Bromo-4-alkyl-1,1,2-trifluorobutane, 1,4-Dialkyl-1,1,2-trifluorobutane |

Advanced Applications and Synthetic Utility of 1,4 Dibromo 1,1,2 Trifluorobutane

Role as an Intermediate in Complex Molecule Synthesis

The distinct arrangement of halogen atoms in 1,4-Dibromo-1,1,2-trifluorobutane allows for selective chemical transformations, making it a versatile intermediate in multi-step synthetic pathways. The presence of two bromine atoms offers multiple reaction sites, while the fluorine atoms impart unique properties to the final products.

While specific examples of large-scale polymerization of this compound are not extensively documented in publicly available literature, its molecular structure suggests its potential as a precursor for fluorinated polymers. The dibromo functionality allows it to act as a potential chain extender or cross-linking agent in various polymerization reactions. In principle, it could be used in the synthesis of fluorinated elastomers or other specialty polymers where the incorporation of a trifluorobutyl group is desired to enhance chemical resistance, thermal stability, or other material properties. The synthesis of fluoropolymers often involves the polymerization of fluoroalkenes, and while this compound is a saturated alkane, it can be converted to unsaturated precursors suitable for polymerization.

The utility of this compound as a building block is most prominently demonstrated in the synthesis of agrochemicals, particularly pesticides. patsnap.comrsc.org Its structure allows for the introduction of fluorinated moieties into larger, more complex molecules, which can enhance their biological activity and metabolic stability.

A key application involves its use as an intermediate in the preparation of (4,4-difluorobut-3-enylthio)-substituted heterocyclic or carbocyclic ring compounds, which exhibit pesticidal activity. rsc.org In one patented synthetic route, this compound is reacted with the silver salt of a sulfonic acid, such as p-toluenesulfonic acid, to form an intermediate 4-toluenesulfonate ester. This intermediate is then subjected to debromofluorination to yield a fluorinated butene derivative that serves as a crucial building block for the final pesticidal compounds. rsc.org

Another patented process describes the conversion of this compound to 4-bromo-1,1-difluorobut-1-ene (B119412). patsnap.com This reaction is carried out using zinc powder in acetone. The resulting 4-bromo-1,1-difluorobut-1-ene is a valuable intermediate for the synthesis of various pesticidal compounds. patsnap.com

| Reaction | Reagents and Conditions | Product | Application of Product |

| Sulfonic Ester Formation | Silver salt of sulfonic acid | 4-Toluenesulfonate ester of 1-bromo-1,1,2-trifluorobutan-4-ol | Intermediate for pesticidal compounds rsc.org |

| Debromofluorination | Zinc powder, acetone, water (trace) | 4-Bromo-1,1-difluorobut-1-ene | Intermediate for pesticidal compounds patsnap.com |

Contributions to Specialty Chemical Manufacturing

The primary contribution of this compound to specialty chemical manufacturing lies in its role as a key starting material for other valuable fluorinated compounds. As detailed in the previous section, its conversion to intermediates like 4-bromo-1,1-difluorobut-1-ene is a critical step in the production of certain agrochemicals. patsnap.com The manufacturing processes for these specialty chemicals are often complex and multi-step, with the unique properties of the fluorinated intermediates playing a crucial role in the efficacy of the final products. The ability to selectively manipulate the bromine and fluorine atoms on the butane (B89635) backbone allows for the creation of a diverse range of downstream products.

Design and Synthesis of Advanced Fluorinated Building Blocks

This compound is not only an intermediate for final products but also a starting material for the synthesis of other advanced fluorinated building blocks. These building blocks can then be used in a wide array of chemical syntheses.

A prime example is the synthesis of 4-bromo-1,1-difluorobut-1-ene, as mentioned earlier. patsnap.com This transformation effectively converts a saturated dibromo compound into an unsaturated bromo-fluoro-alkene. This new building block possesses a reactive double bond and a bromine atom, opening up possibilities for a variety of subsequent reactions, including nucleophilic substitution, cross-coupling reactions, and addition reactions. The synthesis of this advanced building block from this compound is a clear demonstration of its utility in expanding the toolbox of available fluorinated synthons for chemists.

The preparation of the 4-toluenesulfonate ester derivative from this compound is another example of creating a more advanced building block. rsc.org The tosylate group is an excellent leaving group, making this intermediate highly reactive towards nucleophiles and facilitating the construction of more complex molecular architectures.

| Starting Material | Reaction | Reagents | Resulting Building Block |

| This compound | Debromofluorination | Zinc powder, acetone | 4-Bromo-1,1-difluorobut-1-ene patsnap.com |

| This compound | Sulfonic Ester Formation | Silver p-toluenesulfonate | 4-(p-Toluenesulfonyloxy)-1-bromo-1,1,2-trifluorobutane rsc.org |

Analytical and Spectroscopic Characterization Methodologies in Research on 1,4 Dibromo 1,1,2 Trifluorobutane

Chromatographic Techniques for Purity Assessment and Separation (e.g., Gas Chromatography)

Gas chromatography (GC) is a fundamental technique for assessing the purity of 1,4-dibromo-1,1,2-trifluorobutane and for monitoring its reactions. In synthetic preparations, GC analysis has been used to confirm the consumption of starting materials and to determine the purity of the final product. For instance, in one documented synthesis, GC analysis indicated that the prepared this compound was of greater than 98% purity. chemicalbook.com Another study also utilized GC analysis to monitor the progress of a reaction involving this compound. google.com

While specific, detailed parameters for the GC analysis of this compound are not widely published in non-proprietary literature, typical conditions for halogenated alkanes can be inferred. An analysis would generally involve:

Column: A capillary column with a non-polar or medium-polarity stationary phase is usually suitable for separating halogenated hydrocarbons.

Carrier Gas: An inert gas such as helium or nitrogen is used as the mobile phase.

Injector and Detector: A split/splitless injector is common, and due to the presence of halogens (bromine and fluorine), an electron capture detector (ECD) would offer high sensitivity. A flame ionization detector (FID) or a mass spectrometer (MS) can also be used.

Temperature Program: A temperature-programmed oven is used to ensure the efficient separation of the analyte from any impurities or byproducts.

The retention time of the compound under specific GC conditions serves as a key identifier, and the area of the peak is proportional to its concentration, allowing for quantitative purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number and chemical environment of hydrogen atoms in the molecule. For this compound, the structure (Br-CH₂-CH₂-CHF-CBrF₂) would be expected to show distinct signals for the different methylene (B1212753) (-CH₂-) and methine (-CH-) protons. A patent describing the synthesis of this compound reports the following ¹H NMR data, obtained in CDCl₃:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.38 | m (multiplet) | 2H | -CH₂- |

| 3.57 | m (multiplet) | 2H | -CH₂- |

Table 1: ¹H NMR Data for this compound. chemicalbook.com

The multiplets arise from the coupling of the protons with adjacent protons and fluorine atoms. The downfield shift of one of the methylene groups is likely due to its proximity to the electronegative bromine and fluorine atoms.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. For this compound, four distinct carbon signals would be expected. The chemical shifts would be significantly influenced by the attached bromine and fluorine atoms, which generally cause a downfield shift. Furthermore, the signals for the fluorinated carbons would exhibit splitting due to carbon-fluorine coupling (¹JC-F, ²JC-F, etc.), providing further structural confirmation. While predicted spectra are available from various databases, specific experimental ¹³C NMR data for this compound is not readily found in the public domain. guidechem.com

¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR is a crucial technique for characterizing fluorinated compounds. It provides direct information about the chemical environment of the fluorine atoms. In this compound, two distinct signals would be anticipated: one for the -CHF- group and another for the -CBrF₂ group. The chemical shifts, integration (in a 1:2 ratio), and coupling patterns (¹⁹F-¹⁹F and ¹⁹F-¹H couplings) would be diagnostic for confirming the structure. As with ¹³C NMR, specific experimental ¹⁹F NMR data for this compound is not widely available in published literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information from the fragmentation pattern of the compound. For this compound (C₄H₅Br₂F₃), the molecular ion peak (M⁺) would be a key feature in the mass spectrum. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a characteristic cluster of peaks (an M, M+2, and M+4 pattern) with a specific intensity ratio.

The calculated monoisotopic mass of this compound is approximately 267.87 g/mol . The fragmentation of the molecule under electron ionization (EI) would likely involve the loss of bromine and fluorine atoms, as well as the cleavage of the carbon-carbon bonds. Common fragments would include [M-Br]⁺ and further fragmentation of the carbon chain. While MS is noted as a characterization technique in patents, specific mass spectra with detailed fragmentation analysis for this compound are not publicly detailed. google.comgoogle.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,4-Dibromo-1,1,2-trifluorobutane with high purity, and how can side reactions be mitigated?

- Methodological Answer : The compound can be synthesized via bromination of fluorinated butane precursors using brominating agents like Br₂ or HBr under controlled conditions. To minimize by-products (e.g., over-bromination or defluorination), use stoichiometric control and inert atmospheres. Purification via fractional distillation or column chromatography (silica gel, non-polar eluents) is critical. Monitor reaction progress with GC-MS or ¹⁹F NMR to track fluorinated intermediates .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹⁹F NMR : Expect distinct peaks for CF₃ and CF₂ groups (δ ≈ -60 to -80 ppm for CF₃, δ ≈ -110 to -120 ppm for CF₂).

- ¹H NMR : Protons adjacent to bromine or fluorine will show splitting due to coupling (e.g., J₃₄ for H-F interactions).

- IR Spectroscopy : C-F stretches (1000–1400 cm⁻¹) and C-Br stretches (500–600 cm⁻¹) confirm functional groups.

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the critical storage and handling protocols for this compound to ensure stability during experiments?

- Methodological Answer : Store in amber glass vials under nitrogen or argon at 2–8°C to prevent photodegradation and hydrolysis. Pre-experiment purity checks via GC or NMR are essential to detect decomposition products (e.g., HBr or fluorinated alkenes). Use anhydrous solvents in reactions to avoid unintended hydrolysis .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric environment of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases the electrophilicity of adjacent bromine atoms, accelerating oxidative addition in palladium-catalyzed couplings. However, steric hindrance from CF₃ groups may reduce accessibility. Computational studies (DFT) can map transition states to optimize ligand-metal interactions. Compare reaction rates with non-fluorinated analogs (e.g., 1,4-dibromobutane) using kinetic profiling .

Q. What strategies resolve discrepancies in reported yields of macrocyclic complexes synthesized using this compound as a di-electrophile?

- Methodological Answer : Discrepancies often arise from competing elimination pathways (e.g., dehydrohalogenation). Mitigate this by:

- Temperature Control : Lower reaction temperatures (<50°C) to favor substitution over elimination.

- Catalyst Screening : Test Pd(0) vs. Ni(0) catalysts for improved selectivity.

- Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophile solubility.

Validate results with X-ray crystallography to confirm macrocycle structure .

Q. How can computational modeling predict the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to compare activation energies for bromine substitution at C1 vs. C4. Electrostatic potential maps highlight electron-deficient sites (C1 adjacent to CF₃). Validate predictions with kinetic isotope effects (KIE) or Hammett plots using substituted nucleophiles .

Data Contradiction Analysis

Q. Why do studies report conflicting reactivity trends for this compound in SN2 vs. E2 mechanisms?

- Methodological Answer : Contradictions may stem from solvent polarity or base strength variations. Polar aprotic solvents (e.g., DMF) favor SN2, while strong bases (e.g., t-BuOK) promote E2. Use deuterated solvents to track mechanistic pathways via isotopic labeling. Analyze product ratios (substitution vs. elimination) with GC or LC-MS under standardized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.